3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is an aniline derivative characterized by a fluorine atom at the 3-position and a 4-methyl-1,4-diazepane ring substituent at the 4-position. This compound serves as a key intermediate in the synthesis of nilotinib , an antitumor agent. While the provided literature primarily focuses on its role as a synthetic precursor, its unique structure suggests potential applications in other research areas.
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline is a chemical compound that combines a fluoro group, an aniline group, and a diazepane ring structure. Its molecular formula is CHFN, and it is identified by the CAS number 873537-30-5. This compound is of interest in various fields, including medicinal chemistry and materials science due to its unique structural features and potential biological activities.
This compound is classified as an aromatic amine due to the presence of the aniline moiety. It also contains a diazepane structure, which is a seven-membered heterocyclic compound containing two nitrogen atoms. The presence of the fluorine atom adds to its reactivity and can influence its biological properties. The synthesis and characterization of this compound are documented in various chemical databases and publications, highlighting its relevance in synthetic organic chemistry .
The synthesis of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline typically involves multiple steps:
These steps may be optimized using catalysts and specific solvents to enhance yield and purity .
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline can participate in several chemical reactions:
These reactions are influenced by the electronic effects of the fluoro group and the steric effects of the diazepane ring .
The mechanism of action for 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline involves its interaction with biological targets such as enzymes or receptors. The fluoro group may enhance binding affinity due to increased lipophilicity or electronic effects, which can alter the activity of target proteins. Research indicates that compounds with similar structures exhibit varied biological effects based on their molecular interactions .
Relevant analyses often include spectroscopic methods (NMR, IR) for characterization and purity assessment .
3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline has several scientific applications:
The systematic IUPAC name 3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline (CAS: 873537-30-5) precisely defines its molecular architecture. The structure integrates three key components:
Table 1: Molecular Properties of 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₂H₁₈FN₃ | Confirmed via mass spectrometry [1] |
Molecular Weight | 223.29 g/mol | Impacts pharmacokinetic parameters |
Hydrogen Bond Acceptors | 4 (3N, 1F) | Enhances target binding specificity |
Hydrogen Bond Donors | 1 (NH₂) | Facilitates aqueous solubility |
Rotatable Bonds | 3 | Influences conformational flexibility [4] |
Aromatic Rings | 1 | Provides planar interaction surface |
The 1,4-diazepane ring distinguishes this scaffold from piperazine analogs through:
Structural comparisons reveal significant advantages over non-fluorinated analogs like 4-(4-methyl-1,4-diazepan-1-yl)aniline (PubChem CID: 13007951). Fluorination increases metabolic stability by blocking cytochrome P450-mediated hydroxylation and enhances membrane permeability through lipophilicity modulation (calculated LogP: 2.1) [1] [4].
The compound’s development trajectory mirrors key transitions in heterocyclic drug design:
Benzodiazepine to Diazepane EvolutionEarly 1,4-benzodiazepines revolutionized CNS therapeutics but faced limitations including dependency risks and sedation [5] [9]. This spurred exploration of saturated diazepane analogs to mitigate side effects while retaining pharmacological activity. The removal of benzo-fusion reduced planarity, diminishing GABAergic activity but unlocking novel target interactions [5] [10].
Table 2: Therapeutic Applications of Diazepane-Based Derivatives
Therapeutic Area | Compound Example | Role of Diazepane Scaffold |
---|---|---|
Oncology | A15 And1 Degrader [2] | Enables WD40 domain binding for ubiquitin-mediated degradation |
Psychiatry | Diazepane-Haloperidol Hybrid [10] | Reduces extrapyramidal effects vs piperidine analogs |
Insomnia | Suvorexant Intermediates [6] | Provides conformational flexibility for OX receptor antagonism |
Targeted Degradation PlatformsThe renaissance of diazepane-based medicinal chemistry peaked with the compound’s application in protein degradation therapeutics. The 2024 discovery of derivative A15 as an And1 (WDHD1) degrader exemplifies this:
Simultaneously, antipsychotic research exploited the scaffold to circumvent metabolic toxicity. Diazepane-containing butyrophenones avoided pyridinium metabolite formation – a critical issue in haloperidol-derived parkinsonism – while maintaining D₂ receptor affinity (Kᵢ = 1.6nM for compound 5) [10].
The primary amine and tertiary nitrogen functionalities render this compound a versatile linchpin for constructing complex pharmacophores. Commercial availability in multi-gram quantities (e.g., 250mg/$288; 1g/$584) supports its synthetic utility [1].
Key Synthetic Applications:
Nucleophilic Aromatic SubstitutionFluorine displacement permits introduction of secondary amines, as demonstrated in the synthesis of fused triazolodiazepines (WO2015008218A2) [6].
Protection-Deprotection StrategiesThe amine is compatible with Boc and Fmoc protection, allowing sequential derivatization. This was employed in suvorexant intermediate synthesis [6].
Table 3: Synthetic Intermediates Derived from 3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)aniline
Intermediate | Synthetic Transformation | Target Compound |
---|---|---|
4-[4-(3-Fluoro-4-aminophenyl)-1,4-diazepan-1-yl]benzaldehyde | Vilsmeier-Haack Formylation | A15 And1 Degrader [2] |
N-(3-Fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl)acetamide | Acetylation | Prodrugs for CNS delivery |
1-(4-Nitrophenyl)-4-methyl-1,4-diazepane | Nitro Reduction & Diazepane N-alkylation | Haloperidol Analogs [7] [10] |
Supply Chain SignificanceSourced primarily from Ukrainian chemical suppliers (e.g., EnamineStore), the compound is typically provided as a high-purity powder (≥95% by HPLC) with stable storage at ambient temperature [3] [7]. This availability accelerates discovery workflows, particularly for academic and industrial groups focusing on:
The synthetic versatility of this scaffold is further evidenced by its incorporation into patent WO2002055013A2 for chromone-diazepane hybrids targeting anxiety disorders [8].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: